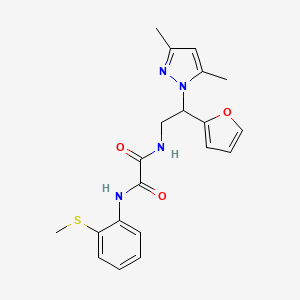

![molecular formula C17H18N2O B2516648 2-甲基-1-[2-(3-甲基苯氧基)乙基]苯并咪唑 CAS No. 425650-50-6](/img/structure/B2516648.png)

2-甲基-1-[2-(3-甲基苯氧基)乙基]苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of “2-Methyl-1-[2-(3-methylphenoxy)ethyl]benzimidazole” is not available in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1-[2-(3-methylphenoxy)ethyl]benzimidazole” are not detailed in the sources I found .科学研究应用

Synthesis of Imidazoles

Imidazoles, including 2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole, are key components to functional molecules that are used in a variety of everyday applications . They are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .

Pharmaceuticals and Agrochemicals

Imidazoles have traditional applications in pharmaceuticals and agrochemicals . They are a precursor to several members of the nitroimidazole antibiotics that are used to combat anaerobic bacterial and parasitic infections .

Solar Cells and Optical Applications

Emerging research into dyes for solar cells and other optical applications has been deploying imidazoles . Their versatility and utility in these areas make them highly topical and necessary .

Functional Materials

Imidazoles are being used in the development of functional materials . Their unique properties make them suitable for a variety of applications in this field .

Catalysis

Imidazoles are also used in catalysis . They play a crucial role in various chemical reactions, enhancing the rate and efficiency of these processes .

Sirtuin Inhibition

Imidazole derivatives, such as 2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole, are often investigated as sirtuin regulators due to their ability to interact with the binding site and modulate their activity . Sirtuins are a family of Class III epigenetic modifying enzymes that regulate cellular processes by removing acetyl groups from proteins .

Coordination Regulator

2-Methylimidazole is used as a coordination regulator to fabricate 2D metal-organic framework-5 (MOF-5) nanosheet, which is used as an efficient catalyst for Knoevenagel condensation reaction .

Alkaline Inducer

It is used as an alkaline inducer in the synthesis of amorphous FeCoNi ternary hydroxide nanosheets applicable as an active electrocatalyst for oxygen evolution reaction .

作用机制

属性

IUPAC Name |

2-methyl-1-[2-(3-methylphenoxy)ethyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-13-6-5-7-15(12-13)20-11-10-19-14(2)18-16-8-3-4-9-17(16)19/h3-9,12H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUFEOKRMVONHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCN2C(=NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2516566.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2516568.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2516569.png)

![4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde](/img/structure/B2516570.png)

![(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2516574.png)

![1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone](/img/structure/B2516575.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)acetamide](/img/structure/B2516580.png)

![ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2516581.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2516584.png)

![N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2516585.png)

![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516587.png)